3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
Overview
Description
“3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Synthesis Analysis
A variety of methods have been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. For instance, a green synthetic protocol has been developed for the efficient preparation of these derivatives with excellent yield in aqueous media . Another method involves a one-pot three-component coupling of isatoic anhydride, amines, and aldehydes in water using magnetically recoverable Fe(3)O(4) nanoparticles .Molecular Structure Analysis
The molecular structure of “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” involves a quinazoline moiety substituted by an amine group . In one study, a compound with a similar structure participated in a H-bond interaction through its C=O group of the quinazoline-4(1H)-one ring with TYR151 of chain A .Chemical Reactions Analysis
Quinazolinones and quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” is 251.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 251.105862047 g/mol . The topological polar surface area is 58.7 Ų .Scientific Research Applications
Antitumor and Anticancer Applications
Quinazolin-4(1H)-ones, including derivatives like 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one , have been reported to possess antitumor and anticancer properties. They are explored for their potential to inhibit tumor growth and combat various forms of cancer .
Antioxidant Properties
These compounds also exhibit antioxidant capabilities, which are beneficial in protecting cells from oxidative stress, a factor that can lead to chronic diseases .
Antibacterial and Antifungal Effects
The antibacterial and antifungal activities of quinazolinone derivatives make them candidates for the development of new antimicrobial drugs to treat infections caused by resistant strains of bacteria and fungi .
Anticonvulsant Activity
Quinazolinones have been studied for their anticonvulsant effects, which could be useful in the treatment of epilepsy and other seizure disorders .
5-HT Receptor Ligand
As ligands for 5-hydroxytryptamine (5-HT) receptors, quinazolinone derivatives may have applications in neurological research and the treatment of disorders related to serotonin regulation .
Cytotoxic Evaluation
Specific derivatives have been subjected to cytotoxic evaluation against cancer cell lines, indicating their potential use in cancer therapy .
Mechanism of Action
Quinazolinones and quinazolines have inhibitory effects on thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase . In one study, a compound with a similar structure to “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” showed inhibitory effects on major pteridine reductase 1 (PTR1) .
Future Directions
properties
IUPAC Name |
3-amino-2-benzylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRIVXDQCGLBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340060 | |
Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194281 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
74772-59-1 | |
Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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